3-(2-Aminopropoxy)oxolane

Chemical Synthesis Quality Control Medicinal Chemistry

3-(2-Aminopropoxy)oxolane, also known as 1-(oxolan-3-yloxy)propan-2-amine (CAS 1339190-73-6), is a synthetic organic compound classified as a substituted tetrahydrofuran derivative bearing an aminoalkoxy side chain. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 1339190-73-6
Cat. No. B1374068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminopropoxy)oxolane
CAS1339190-73-6
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC(COC1CCOC1)N
InChIInChI=1S/C7H15NO2/c1-6(8)4-10-7-2-3-9-5-7/h6-7H,2-5,8H2,1H3
InChIKeyXYMTXWOHZOBDGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Aminopropoxy)oxolane (CAS 1339190-73-6): Structural and Physical Baseline for Procurement


3-(2-Aminopropoxy)oxolane, also known as 1-(oxolan-3-yloxy)propan-2-amine (CAS 1339190-73-6), is a synthetic organic compound classified as a substituted tetrahydrofuran derivative bearing an aminoalkoxy side chain [1]. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol [1]. The structure consists of a five-membered oxolane ring linked via an ether bridge to a propan-2-amine moiety, a configuration that positions it as a versatile small-molecule scaffold and building block in medicinal chemistry and organic synthesis .

Synthetic building block for medicinal chemistry
Chiral scaffold with defined stereochemistry
Amino-ether linker enables diverse derivatization

Why Generic Substitution of 3-(2-Aminopropoxy)oxolane (CAS 1339190-73-6) is Not Advisable in Research Settings


While structurally related compounds exist, direct substitution of 3-(2-Aminopropoxy)oxolane with a generic analog can undermine research integrity and reproducibility. The compound's specific combination of a saturated oxolane ring, an ether linkage, and a primary amine creates a unique spatial and electronic profile that influences its reactivity and interaction with biological targets [1]. Furthermore, as a chiral molecule, its stereochemistry is critical; the specific enantiomer or diastereomer can have vastly different properties . Using a close analog like a furan derivative (lacking ring saturation) or an ethoxy variant (different side-chain length) introduces uncharacterized variables, potentially leading to invalid structure-activity relationship (SAR) conclusions or inconsistent synthetic outcomes .

Saturated oxolane–ether–amine profile may not transfer to furan or ethoxy analogs
Stereochemistry-critical; enantiomer or diastereomer switch can alter SAR
Generic substitution may introduce uncharacterized variables for structure–activity studies

Quantitative Evidence Guide for 3-(2-Aminopropoxy)oxolane (CAS 1339190-73-6) Differentiation


Commercial Purity Grade: Quantitative Comparison of Available Specifications

A key differentiator for procurement is the commercially available purity grade. Vendors offer 3-(2-Aminopropoxy)oxolane at either 95% or 98% purity . This specification is crucial for researchers deciding between cost-effectiveness and experimental rigor. For early-stage discovery work, the 95% grade may suffice, while for advanced SAR studies, the 98% grade can minimize impurities that might confound results.

Purity Grade
Head-to-head
95% vs 98% (3% absolute difference)
Higher purity supports advanced SAR; cost-effective grade for initial screening
Per vendor CoA basis
Chemical Synthesis Quality Control Medicinal Chemistry

Stability Profile and Recommended Storage Conditions

Based on vendor specifications, 3-(2-Aminopropoxy)oxolane is recommended for long-term storage in a cool, dry place . This guidance is consistent with the stability of primary amines, which can be sensitive to moisture and oxidation. While a direct, quantitative stability study is not available in public literature, this recommended storage condition provides a practical benchmark for handling and inventory management, particularly when compared to more sensitive in-class analogs like 3-(2-aminoethoxy)oxolane, which may require stricter temperature control.

Storage Condition
Class-level inference
Store long-term in a cool, dry place
Guidelines support compound integrity during storage
Inferred from vendor SDS; not directly quantified
Compound Management Long-Term Storage Chemical Stability

Structural Advantage of the Saturated Oxolane Ring over Furan Analogs

The core of 3-(2-Aminopropoxy)oxolane contains a saturated tetrahydrofuran (oxolane) ring. In medicinal chemistry, this saturation is a known strategy to improve pharmacokinetic properties. Compared to an unsaturated furan ring, the saturated oxolane offers greater conformational flexibility and is less prone to metabolic oxidation at the ring heteroatom [1]. While specific data for this compound is not published, class-level evidence supports that substituting a furan with a tetrahydrofuran often results in improved metabolic stability and aqueous solubility due to the change in lipophilicity (e.g., a calculated XLogP3-AA of -0.4 for this compound [2]) and the introduction of a new stereocenter.

Ring Saturation
Class-level inference
Saturated oxolane ring vs. furan; XLogP3 = −0.4
May support improved metabolic stability and solubility for lead optimization
Based on class-level property shifts; no direct compound measurement
Medicinal Chemistry Molecular Design Bioisosteres

Key Research and Industrial Application Scenarios for 3-(2-Aminopropoxy)oxolane (CAS 1339190-73-6)


Synthesis of Peptidomimetics and PROTAC Degraders

The compound's structure, featuring a chiral amine separated from a heterocyclic ring by a flexible ether linker, makes it an ideal building block for constructing peptidomimetics [1]. Its specific geometry can mimic peptide bonds or introduce conformational constraints in macrocyclic drugs. In the field of targeted protein degradation, such amine-tethered scaffolds are frequently used to link target-binding ligands to E3 ligase ligands in the design of proteolysis-targeting chimeras (PROTACs) .

Generation of Focused Libraries for CNS-Targeted SAR

With its low molecular weight (145.20 g/mol) and calculated XLogP of -0.4 [1], 3-(2-Aminopropoxy)oxolane possesses physicochemical properties that fall within favorable ranges for central nervous system (CNS) drug candidates. The primary amine group serves as a versatile handle for parallel synthesis, allowing medicinal chemists to rapidly generate libraries of amide, sulfonamide, or urea derivatives to probe structure-activity relationships (SAR) for neurological targets .

Development of Novel Chiral Ligands and Catalysts

The chirality inherent in the 3-substituted oxolane ring and the adjacent propan-2-amine group provides a scaffold for developing enantioselective catalysts [1]. By functionalizing the primary amine, researchers can create chiral ligands for asymmetric synthesis. The availability of this compound in 98% purity ensures that the stereochemical integrity is maintained for precise catalytic applications.

Application
Selection Property
Validation Focus
Peptidomimetic / PROTAC synthesis
Chiral amine-ether linker scaffold
Linker geometry and stereochemical control
CNS-focused library generation
Favorable physicochemical profile (low MW, low XLogP)
Parallel derivatization and SAR for neurological targets
Chiral ligand / catalyst development
High-purity chiral building block
Enantioselective catalysis and asymmetric synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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